

# An In-depth Technical Guide to Fmoc-D-Phe(4-NHBoc)-OH

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Fmoc-D-Phe(4-NHBoc)-OH**

Cat. No.: **B557627**

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CAS Number: 214750-77-3

This technical guide provides a comprehensive overview of **Fmoc-D-Phe(4-NHBoc)-OH**, a crucial building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, applications in solid-phase peptide synthesis (SPPS), and its role in the creation of bioactive peptides, including a focus on CXCR4 antagonists.

## Core Compound Data

**Fmoc-D-Phe(4-NHBoc)-OH**, systematically named (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid, is a derivative of the amino acid D-phenylalanine. It is strategically protected for use in Fmoc-based solid-phase peptide synthesis. The N- $\alpha$ -amino group is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group, while the side-chain amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This orthogonal protection scheme allows for the selective deprotection and modification of either the N-terminus for peptide chain elongation or the side chain for subsequent functionalization.

Property	Value	Citations
CAS Number	214750-77-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>29</sub> H <sub>30</sub> N <sub>2</sub> O <sub>6</sub>	<a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	502.56 g/mol	<a href="#">[2]</a> <a href="#">[4]</a>
Appearance	White powder	<a href="#">[1]</a>
Purity	≥98%	<a href="#">[1]</a>
Storage Conditions	0-8 °C	<a href="#">[1]</a>

## Experimental Protocols

The primary application of **Fmoc-D-Phe(4-NHBoc)-OH** is in solid-phase peptide synthesis (SPPS) to introduce a D-phenylalanine residue with a protected amino group on the phenyl ring. The D-configuration enhances the proteolytic stability of the resulting peptide, a desirable characteristic for therapeutic candidates. The protected side-chain amine provides a handle for further modifications, such as conjugation to other molecules.

## Incorporation into a Peptide Sequence via Fmoc SPPS

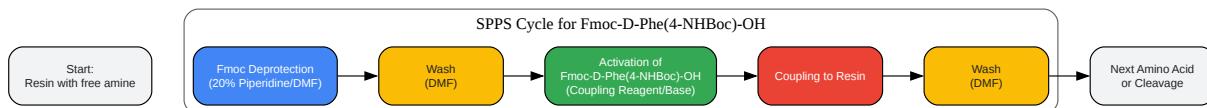
The following is a generalized protocol for the coupling of **Fmoc-D-Phe(4-NHBoc)-OH** during an automated or manual SPPS cycle.

Materials:

- **Fmoc-D-Phe(4-NHBoc)-OH**
- SPPS resin with a free N-terminal amine
- Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
- Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine)
- N,N-Dimethylformamide (DMF)
- Fmoc deprotection solution (e.g., 20% piperidine in DMF)

## Protocol:

- Resin Preparation: The synthesis begins with a resin support, chosen based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide). The Fmoc group of the preceding amino acid on the resin is removed.
- Fmoc Deprotection: The resin is treated with a 20% solution of piperidine in DMF for a short period (typically 5-20 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine.
- Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
- Amino Acid Activation: A solution of **Fmoc-D-Phe(4-NHBoc)-OH** (typically 2-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) is prepared in DMF. A base such as DIPEA (2-4 equivalents) is added to facilitate the reaction.
- Coupling: The activated amino acid solution is added to the resin. The reaction is allowed to proceed for 1-2 hours at room temperature with agitation. The completion of the coupling can be monitored using a qualitative test such as the Kaiser test.
- Washing: After the coupling reaction, the resin is washed extensively with DMF to remove excess reagents and byproducts.
- Cycle Repetition: The deprotection, activation, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

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**Fig. 1:** SPPS workflow for incorporating **Fmoc-D-Phe(4-NHBoc)-OH**.

## Side-Chain Boc Group Deprotection

The Boc group on the side chain of the 4-amino-D-phenylalanine residue is stable to the basic conditions used for Fmoc deprotection. It is typically removed during the final cleavage of the peptide from the resin using a strong acid, such as trifluoroacetic acid (TFA).

Materials:

- Peptide-resin containing the Boc-protected 4-amino-D-phenylalanine
- Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Protocol:

- Resin Preparation: The fully synthesized peptide-resin is washed and dried.
- Cleavage and Deprotection: The resin is treated with a cleavage cocktail containing a high concentration of TFA. This reaction is typically carried out for 2-4 hours at room temperature. The TFA cleaves the peptide from the resin and simultaneously removes the Boc protecting group from the side chain, along with other acid-labile side-chain protecting groups.
- Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

## Applications in Drug Development

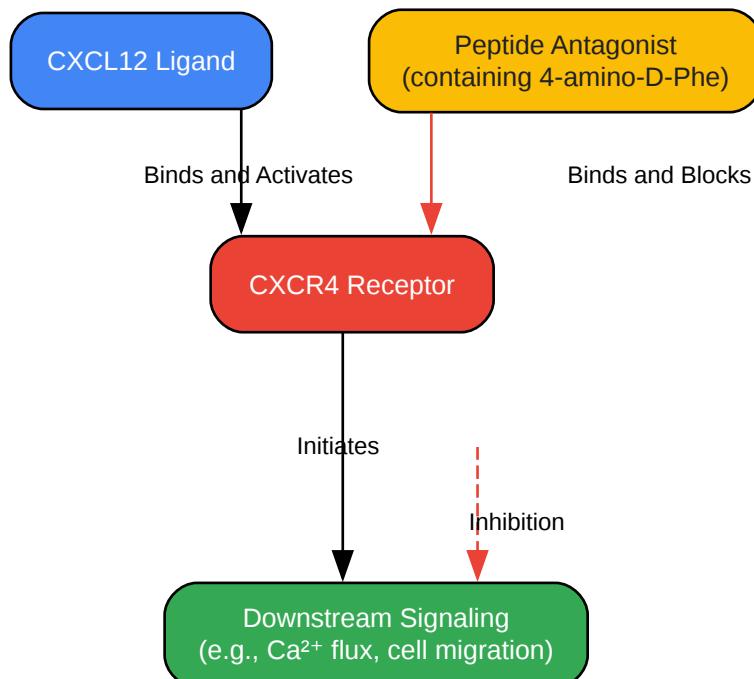
**Fmoc-D-Phe(4-NHBoc)-OH** is a valuable building block in the synthesis of peptide-based drug candidates. The incorporation of a D-amino acid enhances resistance to enzymatic degradation, thereby increasing the *in vivo* half-life of the peptide. The 4-amino group on the phenyl ring can serve as an attachment point for various functionalities or can be a key pharmacophoric element.

## Synthesis of CXCR4 Antagonists

One notable application of 4-amino-D-phenylalanine is in the synthesis of antagonists for the C-X-C chemokine receptor 4 (CXCR4). The CXCR4 receptor and its ligand, CXCL12, are

implicated in several pathological processes, including HIV infection and cancer metastasis.<sup>[5]</sup> Antagonists of this receptor can block these processes and have therapeutic potential. Structure-activity relationship studies have shown that cyclic pentapeptides containing 4-amino-D-phenylalanine can act as potent CXCR4 antagonists.<sup>[6]</sup>

The synthesis of these antagonists often involves the incorporation of **Fmoc-D-Phe(4-NHBoc)-OH** into a cyclic peptide scaffold. The side-chain amino group of the resulting 4-amino-D-phenylalanine residue can be crucial for the interaction with the receptor.



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**Fig. 2:** Mechanism of CXCR4 antagonism.

## Analytical Characterization

Peptides synthesized using **Fmoc-D-Phe(4-NHBoc)-OH** are typically characterized by RP-HPLC and mass spectrometry to confirm their purity and identity.

- RP-HPLC: This technique is used to assess the purity of the synthesized peptide. A single major peak in the chromatogram indicates a high-purity product.

- **Mass Spectrometry:** Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are used to determine the molecular weight of the peptide, confirming the successful incorporation of all amino acids, including 4-amino-D-phenylalanine.

Analytical Technique	Purpose	Expected Outcome
RP-HPLC	Purity assessment	A single major peak corresponding to the target peptide.
Mass Spectrometry	Identity confirmation	The observed molecular weight matches the calculated molecular weight of the peptide.

## Conclusion

**Fmoc-D-Phe(4-NHBoc)-OH** is a specialized amino acid derivative that offers significant advantages in the field of peptide synthesis and drug development. Its orthogonal protecting groups allow for controlled and versatile synthesis strategies. The incorporation of this building block can enhance the stability and bioactivity of peptides, as demonstrated by its use in the development of potent CXCR4 antagonists. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers working to create novel and effective peptide-based therapeutics.

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